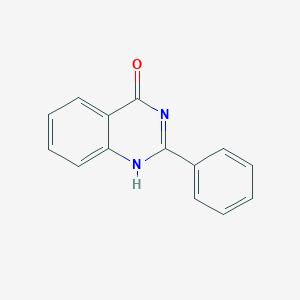
2-Phenylquinazolin-4-ol
Descripción general
Descripción
2-Phenylquinazolin-4-ol is a chemical compound with the molecular formula C14H10N2O and a molecular weight of 222.24 . It is used for research and development purposes .
Synthesis Analysis
The alkylation of 2-phenyl-4-quinolones has been studied, and it was observed that the alkylation regioselectivity (O or N-alkylation) depends on whether C-5 is hydroxylated or not .Molecular Structure Analysis
Structural studies on 2-phenylquinazolin-4-one derivatives have been conducted through CoMFA, CoMSIA, Topomer CoMFA, and HQSAR . These studies provide significant insights into the substitutions required for activity and can be used for the design of novel quinazolinone derivatives as potent tankyrase inhibitors .Chemical Reactions Analysis
The physical model is adjusted to reflect the chemical reactivity and can describe processes such as irreversible reactions, dimerisation, and disproportionation .Physical And Chemical Properties Analysis
2-Phenylquinazolin-4-ol is a solid material with a molecular weight of 222.24 g/mol . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Green Synthesis
An efficient and environmentally benign pathway was developed to synthesize 2-phenylquinazolin-4 (3 H )-one via oxidative coupling between commercially available and stable chemicals, including 2-aminobenzamide and benzyl alcohol without toxic oxidizing agents and transition-metal catalysts . This method provides a high yield of the desired product (up to 84%) at 120°C for 24 hours in the presence of oxygen as a green oxidant and t-BuONa as a base .
Production of Derivatives
The study scope was expanded toward successfully producing various 2-phenylquinazolin-4 (3 H )-one derivatives in moderate-to-good yields . These derivatives can be used in various fields of chemistry and pharmaceutics .
Biological Applications
Numerous 4 (3 H )-quinazolinone-based compounds have been commonly explored in medicinal chemistry with noteworthy pharmacological activities such as anticonvulsant, anticancer, anti-inflammatory, antimicrobial, anti-HIV, antiviral, and antidiabetic properties and inhibitory effects on poly- (ADP-ribose) polymerase, thymidylate synthase, and tyrosine kinase .
4. Inducer of NAD(P)H Quinone Oxidoreductase 1 A novel series of quinazoline compounds incorporating biologically active heterocyclic moieties were designed and synthesized . All of the synthesized compounds showed concentration-dependent inducer activity with potencies in the low- or sub-micromolar range . Compound 12 was the most potent inducer in this new series, with a concentration that doubles the specific activity of NQO1 (CD value) of 70nM .
Detoxification Enzyme
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic enzyme that catalyses the obligatory two-electron reduction of many endogenous and environmental quinones using flavin adenine dinucleotide as a cofactor . It is generally considered as a detoxification enzyme due to its ability to metabolize reactive quinones and quinone imines to their less reactive and less toxic hydroquinone forms .
Mecanismo De Acción
Target of Action
The primary target of 2-Phenylquinazolin-4-ol is the cytoprotective enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) . This enzyme plays a crucial role in the detoxification process by metabolizing reactive quinones and quinone imines to their less reactive and less toxic hydroquinone forms .
Mode of Action
2-Phenylquinazolin-4-ol interacts with NQO1 by inducing its activity . The compound shows concentration-dependent inducer activity with potencies in the low- or sub-micromolar range . This interaction results in an increase in the specific activity of NQO1, thereby enhancing the detoxification process .
Biochemical Pathways
The action of 2-Phenylquinazolin-4-ol primarily affects the NQO1 pathway . NQO1 is a cytosolic enzyme that catalyzes the obligatory two-electron reduction of many endogenous and environmental quinones using flavin adenine dinucleotide as a cofactor . By inducing the activity of NQO1, 2-Phenylquinazolin-4-ol enhances the reduction of quinones, thereby influencing the downstream effects of this pathway .
Pharmacokinetics
The compound’s interaction with nqo1 suggests that it is bioavailable and can reach its target in the body
Result of Action
The molecular and cellular effects of 2-Phenylquinazolin-4-ol’s action primarily involve the enhancement of the detoxification process . By inducing the activity of NQO1, the compound increases the metabolism of reactive quinones and quinone imines to their less reactive and less toxic forms . This action can potentially protect cells from the harmful effects of these reactive compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Phenylquinazolin-4-ol. For instance, the presence of other compounds in the environment can affect the compound’s ability to induce NQO1 . Additionally, factors such as pH and temperature can potentially influence the compound’s stability and efficacy
Safety and Hazards
Propiedades
IUPAC Name |
2-phenyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h1-9H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDULOAUXSMYUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299539 | |
| Record name | 2-phenylquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672047 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Phenylquinazolin-4-ol | |
CAS RN |
1022-45-3 | |
| Record name | 1022-45-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400966 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1022-45-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-phenylquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



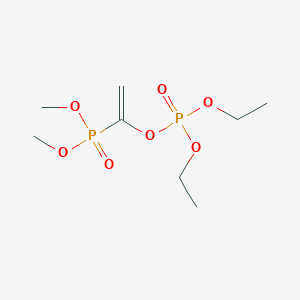



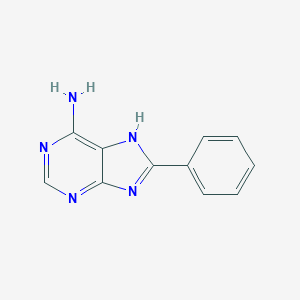
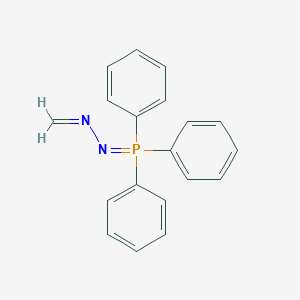
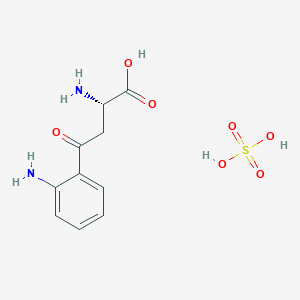
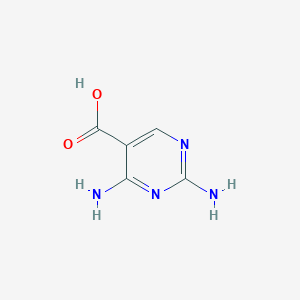
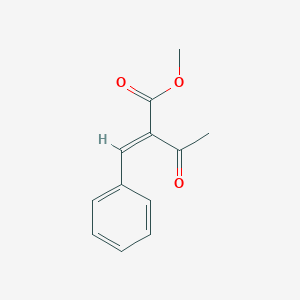

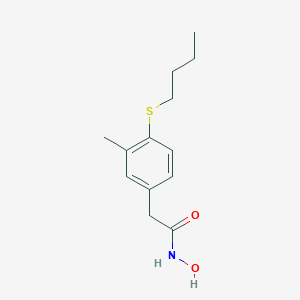
![(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B93116.png)

